5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a benzyl(methyl)sulfamoyl group, a fluoro-substituted benzamide, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzyl(methyl)sulfamoyl Intermediate: This step involves the reaction of benzylamine with methylsulfonyl chloride under basic conditions to form the benzyl(methyl)sulfamoyl intermediate.
Coupling Reaction: The final step involves coupling the benzyl(methyl)sulfamoyl intermediate with 4-(trifluoromethyl)phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 5-[benzyl
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O3S/c1-28(14-15-5-3-2-4-6-15)32(30,31)18-11-12-20(23)19(13-18)21(29)27-17-9-7-16(8-10-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWVWWMBMIGPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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